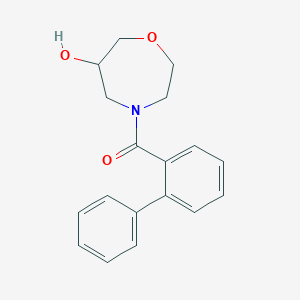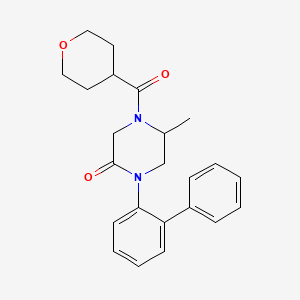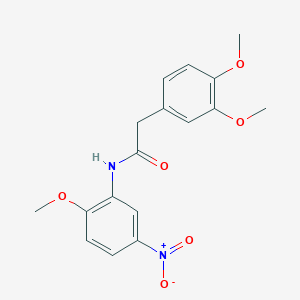
4-(biphenyl-2-ylcarbonyl)-1,4-oxazepan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The research into complex organic molecules like "4-(biphenyl-2-ylcarbonyl)-1,4-oxazepan-6-ol" often focuses on understanding their synthesis, molecular structure, chemical reactions, and physical and chemical properties. Such molecules are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
Synthesis of complex organic compounds involving biphenyl structures typically employs multi-step reactions, including Suzuki coupling reactions and Baeyer-Villiger oxidations. For instance, the synthesis of biphenyl-containing conjugated copolymers through Suzuki cross-coupling polycondensation reactions demonstrates the approach to building complex molecules with biphenyl units (Deniz et al., 2013).
Molecular Structure Analysis
Molecular structure determination of such compounds can involve X-ray crystallography, NMR spectroscopy, and computational methods. For example, structural analysis by X-ray diffraction and DFT calculations has been employed to understand the conformation and electronic structure of related compounds (Xu et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of compounds containing biphenyl and oxazepine units can vary widely, depending on the substituents and the specific structural context. Reactions may include electrophilic substitutions, nucleophilic additions, and cyclization reactions. The microwave-assisted synthesis of 4,5,6,7-tetrahydro-1,3-oxazepines highlights the chemical reactivity of related structures (Mollo & Orelli, 2016).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystallinity, can be influenced by the molecule's specific structural features, including the presence of biphenyl and oxazepine units. The crystalline structure and hydrogen bonding patterns provide insights into the physical properties of related compounds (Ünver & Tanak, 2018).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interactions with biological targets can be elucidated through experimental studies and computational modeling. For instance, the synthesis and study of biphenyl analogues of antituberculosis drugs highlight the impact of structural modifications on chemical properties and biological activity (Palmer et al., 2010).
Mechanism of Action
The mechanism of action of biphenyl derivatives can vary depending on their specific structure and the biological system they interact with. For example, some biphenyl derivatives are used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(6-hydroxy-1,4-oxazepan-4-yl)-(2-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-15-12-19(10-11-22-13-15)18(21)17-9-5-4-8-16(17)14-6-2-1-3-7-14/h1-9,15,20H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYMCPJUCFPINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)C2=CC=CC=C2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B5552858.png)

![2-[2-(dimethylamino)ethyl]-9-(2-fluoro-5-methylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552868.png)
![2-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5552875.png)
![5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5552876.png)
![ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5552880.png)
![8-[(8-fluoro-2-quinolinyl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5552886.png)


![3-(3-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552899.png)


![N-cyclopropyl-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5552926.png)